Kiss2 peptide
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Overview
Description
Kiss2 peptide is a neuropeptide that plays a crucial role in the regulation of reproductive functions in vertebrates. It is a product of the kiss2 gene, which is a paralog of the kiss1 gene. This compound interacts with its cognate receptor, G protein-coupled receptor 54 (GPR54), to stimulate the secretion of gonadotropin-releasing hormone (GnRH) in non-mammalian species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kiss2 peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, which is automated to ensure high efficiency and yield. The process is optimized for scalability, with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Kiss2 peptide can undergo various chemical reactions, including:
Oxidation: Oxidation of methionine residues to methionine sulfoxide.
Reduction: Reduction of disulfide bonds to free thiols.
Substitution: Substitution reactions involving the modification of side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Various alkylating agents under basic conditions.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Modified peptide with altered side chains.
Scientific Research Applications
Kiss2 peptide has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the regulation of reproductive functions and its interaction with GnRH neurons.
Medicine: Potential therapeutic applications in treating reproductive disorders and hormone-related conditions.
Industry: Utilized in the development of peptide-based drugs and as a research tool in neuroendocrinology
Mechanism of Action
Kiss2 peptide exerts its effects by binding to the G protein-coupled receptor 54 (GPR54) on the surface of GnRH-secreting neurons. This interaction activates intracellular signaling pathways, including the protein kinase A (PKA) and protein kinase C (PKC) pathways, leading to the secretion of GnRH. The released GnRH then stimulates the anterior pituitary to secrete gonadotropins, which regulate reproductive functions .
Comparison with Similar Compounds
Similar Compounds
Kiss1 peptide: Another product of the kiss1 gene, which also interacts with GPR54 but is primarily found in mammals.
GnRH: A decapeptide that directly stimulates the secretion of gonadotropins from the anterior pituitary.
Uniqueness of Kiss2 Peptide
This compound is unique in its ability to activate kisspeptin receptor signaling pathways in non-mammalian species. Unlike Kiss1 peptide, which is primarily involved in mammalian reproduction, this compound has a broader role in regulating reproductive functions across various vertebrate species .
Properties
Molecular Formula |
C63H84N16O12 |
---|---|
Molecular Weight |
1257.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]butanediamide |
InChI |
InChI=1S/C63H84N16O12/c1-37(2)29-45(58(87)73-43(25-15-27-70-63(68)69)57(86)74-44(54(67)83)31-39-19-9-4-10-20-39)72-53(82)36-71-56(85)46(32-40-21-11-5-12-22-40)77-61(90)50-26-16-28-79(50)62(91)49(35-52(66)81)78-59(88)47(33-41-23-13-6-14-24-41)76-60(89)48(34-51(65)80)75-55(84)42(64)30-38-17-7-3-8-18-38/h3-14,17-24,37,42-50H,15-16,25-36,64H2,1-2H3,(H2,65,80)(H2,66,81)(H2,67,83)(H,71,85)(H,72,82)(H,73,87)(H,74,86)(H,75,84)(H,76,89)(H,77,90)(H,78,88)(H4,68,69,70)/t42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
InChI Key |
OPHCETYYIZKRLA-YKPIBRNVSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N |
Origin of Product |
United States |
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